N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride
Description
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride (C₁₃H₂₂Cl₂N₂, molecular weight 277.24 g/mol) is a tertiary amine derivative featuring a piperidine ring substituted with a methyl group and a benzylamine moiety. Its dihydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound’s structural complexity allows for diverse reactivity, particularly in radical-mediated reactions and coordination chemistry .
Properties
CAS No. |
2613383-70-1 |
|---|---|
Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-2-ylmethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12;;/h2-4,8-9,12,14H,5-7,10-11H2,1H3;2*1H |
InChI Key |
HZHZWALFZRIMGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCN1)C2=CC=CC=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride typically involves the reaction of N-methyl aniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-methyl-N-((trimethylsilyl)methyl)aniline
- Structure : Replaces the piperidin-2-yl group with a trimethylsilyl (TMS) group.
- Reactivity: Undergoes visible-light-induced, Ir-catalyzed reactions with α,β-unsaturated carbonyl compounds to yield two products: (i) aminomethyl radical adducts and (ii) tricyclic compounds via α-carbonyl radical intermediates. Total yields range from 30–67% .
Methyl 4-piperidylacetate hydrochloride
- Structure: Contains a piperidine ring linked to a methyl ester group (C₈H₁₅NO₂·HCl, 193.67 g/mol).
- Applications : Used as a building block in peptide synthesis. Purity exceeds 98.0%, with commercial availability in gram-scale quantities (e.g., ¥8,000/5g) .
- Key Difference : The ester functionality enables nucleophilic substitution or hydrolysis, whereas the target compound’s tertiary amine and aromatic system favor electrophilic or radical reactions.
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Features a diphenylmethoxy substituent on the piperidine ring.
- Regulatory Status : Classified under GHS, NICNAS, and OECD guidelines for chemical safety, emphasizing its industrial and pharmacological relevance .
- Key Difference : The bulky diphenylmethoxy group reduces solubility in aqueous media compared to the target compound’s hydrophilic dihydrochloride form.
N,N-dimethylpiperidinium chloride
- Structure : A quaternary ammonium salt with a piperidine core (CAS-linked to mepiquat chloride).
- Applications : Used as a plant growth regulator in agriculture .
- Key Difference : The quaternary ammonium center renders it permanently charged, enhancing soil mobility and bioactivity in plants, unlike the protonatable tertiary amine in the target compound.
Data Table: Comparative Analysis
Research Findings and Limitations
- Pharmacological Data: Limited compared to 4-(diphenylmethoxy)piperidine derivatives, which are well-documented in regulatory databases .
- Industrial Scalability : Methyl 4-piperidylacetate hydrochloride is commercially available at high purity, while the target compound remains primarily a research chemical .
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